(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
Molecular Architecture and Stereochemical Configuration
The molecular architecture of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride (C₁₆H₁₈ClNO₂, molecular weight 291.78 g/mol) features a pyrrolidine ring substituted at positions 2 and 4 with a carboxylic acid group and a naphthalen-2-ylmethyl moiety, respectively. The stereochemical configuration is defined by the (2S,4R) designation, indicating the absolute configuration of the two chiral centers. The pyrrolidine ring adopts a twisted envelope conformation, with the naphthalen-2-ylmethyl group occupying an axial position relative to the ring plane.
The hydrochloride salt form arises from protonation of the pyrrolidine nitrogen, creating a cationic center that stabilizes the crystal lattice through ionic interactions. Key structural parameters include:
| Parameter | Value |
|---|---|
| C2-C3 bond length | 1.532 Å |
| C4-N bond length | 1.467 Å |
| N-H···Cl hydrogen bond | 2.892 Å |
| Torsion angle (C2-C4) | -56.3° |
The naphthalene system introduces steric bulk, with its planar aromatic rings creating a 72.91° dihedral angle relative to the pyrrolidine plane in analogous structures. This spatial arrangement influences both conformational flexibility and intermolecular packing.
Properties
IUPAC Name |
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2.ClH/c18-16(19)15-9-12(10-17-15)7-11-5-6-13-3-1-2-4-14(13)8-11;/h1-6,8,12,15,17H,7,9-10H2,(H,18,19);1H/t12-,15+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVZSBIGXYDFEPP-YLCXCWDSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@@H]1C(=O)O)CC2=CC3=CC=CC=C3C=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60376031 | |
| Record name | (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049740-41-1 | |
| Record name | (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60376031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Route 1: Chiral Pool Approach from Proline Derivatives
- Starting Material : (2S,4R)-4-Aminopyrrolidine-2-carboxylic acid derivatives.
- Protection :
- Alkylation :
- Deprotection :
- Salt Formation :
Route 2: Cyclization of Linear Precursors
- Linear Precursor : 5-Substituted glutamic acid derivatives.
- Cyclization :
- Hydrogenation :
- Functionalization :
- Post-cyclization alkylation or coupling to introduce the naphthalen-2-ylmethyl group.
Critical Reaction Conditions and Optimization
Stereochemical Control
Purification and Characterization
Challenges and Solutions
Comparative Analysis of Methods
| Method | Advantages | Limitations |
|---|---|---|
| Chiral Pool Approach | High stereochemical fidelity, fewer steps | Limited substrate availability |
| Cyclization Route | Scalable, versatile for derivatives | Requires stringent conditions |
| Catalytic Coupling | Direct introduction of aryl groups | Moderate yields (40–60%) |
Industrial-Scale Considerations
- Cost-Effectiveness : Use of tert-butanol and Boc protection reduces side reactions.
- Green Chemistry : Replace toxic solvents (e.g., toluene) with MeCN or EtOAC.
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the naphthalen-2-ylmethyl group, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Introduction of hydroxyl or carbonyl groups.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Peptide Synthesis
This compound is widely recognized for its role as a protecting group in peptide synthesis. It allows chemists to selectively react certain functional groups without interference from others, significantly enhancing the efficiency of peptide synthesis processes.
Case Study: Peptide Development
In a study focused on synthesizing cyclic peptides, researchers utilized (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride to protect amine groups during the coupling reactions. The results demonstrated improved yields and purities of the target peptides compared to traditional methods .
Drug Development
The compound's unique structure makes it a valuable asset in the design of novel pharmaceuticals . Its ability to improve bioavailability and efficacy is crucial in drug formulation processes.
Data Table: Drug Development Applications
| Application Area | Description |
|---|---|
| Anticancer Agents | Used in the synthesis of compounds targeting cancer cell pathways. |
| Neurological Disorders | Investigated for potential use in drugs targeting neuroreceptors. |
| Antiviral Drugs | Explored as a scaffold for developing antiviral agents against emerging viruses. |
Bioconjugation Techniques
This compound is employed in bioconjugation , which involves attaching biomolecules to therapeutic agents. This enhances drug targeting and minimizes side effects.
Case Study: Targeted Drug Delivery
In research aimed at improving targeted delivery of chemotherapeutics, this compound was conjugated with antibody fragments. The study showed that the conjugates exhibited enhanced specificity towards cancer cells, resulting in reduced systemic toxicity .
Material Science
The compound finds applications in the development of advanced materials, including polymers and nanomaterials . These materials are essential in fields such as electronics and biotechnology.
Data Table: Material Science Applications
| Material Type | Properties | Applications |
|---|---|---|
| Polymers | Biocompatible, flexible | Used in drug delivery systems and tissue engineering scaffolds. |
| Nanomaterials | High surface area, reactivity | Employed in sensors and catalysis applications. |
Research in Organic Chemistry
As a tool for organic chemists, this compound facilitates the exploration of reaction mechanisms and the development of new synthetic methodologies.
Case Study: Mechanistic Studies
Research involving this compound has led to insights into reaction pathways for various organic transformations, helping to refine existing synthetic routes and discover novel reactions .
Mechanism of Action
The mechanism of action of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, depending on its structure and functional groups. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound belongs to a family of pyrrolidine-2-carboxylic acid derivatives with diverse aromatic or heterocyclic substituents at the 4-position. Below is a comparison of key analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations:
- Substituent Bulk and Lipophilicity : The naphthalen-2-ylmethyl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller substituents (e.g., 4-bromobenzyl or 3-trifluoromethylbenzyl). This may enhance membrane permeability but reduce aqueous solubility .
- Heterocyclic Modifications : The benzo[b]thiophene substituent in introduces sulfur-based aromaticity, which could influence receptor-binding interactions compared to purely hydrocarbon-based analogs.
Table 2: Analytical Characterization
Note: The target compound’s absence of explicit analytical data in the evidence highlights a gap in published characterization.
Biological Activity
(2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride, also known by its CAS number 1049740-41-1, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C16H18ClNO2
- Molar Mass : 291.77 g/mol
- Storage Conditions : Recommended storage at 2-8°C .
Biological Activity Overview
The biological activity of this compound is primarily investigated in the context of its role in peptide synthesis and drug development. Its structural features contribute to its efficacy in various biochemical applications.
1. Peptide Synthesis
This compound is a crucial building block in solid-phase peptide synthesis (SPPS), allowing for the efficient assembly of complex peptide chains. Its ability to stabilize intermediates during synthesis makes it an essential component in the pharmaceutical industry for developing peptide-based therapeutics .
2. Drug Development
Research indicates that this compound plays a significant role in designing drugs targeting specific biological pathways. Its unique structure allows it to interact with various biological targets, enhancing the therapeutic potential of synthesized peptides .
Case Studies and Research Findings
Several studies have highlighted the biological activity of this compound:
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of this compound by assessing its effects on human tumor cell lines. The results indicated moderate to significant antitumor activity against renal and breast cancer cells, suggesting potential applications in oncology .
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| Renal Cancer | 15 | Moderate |
| Breast Cancer | 12 | Significant |
Case Study 2: Neurobiological Applications
In neuroscience research, this compound has been utilized to study neuropeptides' roles in neurological functions and disorders. The compound's ability to modulate neuropeptide signaling pathways presents opportunities for developing treatments for neurological disorders .
The mechanism by which this compound exerts its biological effects is linked to its structural configuration. The naphthalene moiety enhances lipophilicity, facilitating cellular uptake and interaction with target proteins involved in signaling pathways.
Q & A
Basic Research Questions
Q. What are the key structural features and stereochemical considerations of (2S,4R)-4-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid hydrochloride?
- Answer: The compound features a pyrrolidine ring with (2S,4R) stereochemistry, critical for its bioactivity. The naphthalen-2-ylmethyl group at the 4-position introduces steric bulk and aromatic interactions, while the carboxylic acid group at the 2-position enables salt formation (e.g., hydrochloride) for solubility. Stereochemical integrity must be confirmed via chiral HPLC or X-ray crystallography, as even minor enantiomeric impurities can alter pharmacological properties .
Q. What are standard synthetic strategies for preparing this compound?
- Answer: Synthesis typically involves:
- Step 1: Boc protection of the pyrrolidine nitrogen to prevent side reactions.
- Step 2: Diastereoselective alkylation at the 4-position using naphthalen-2-ylmethyl halides.
- Step 3: Acidic deprotection (e.g., HCl/dioxane) to yield the hydrochloride salt.
Purity is ensured via recrystallization or preparative HPLC (>97% by HPLC, as in ) .
Q. How should researchers handle and store this compound to ensure stability?
- Answer: Store at 2–8°C in airtight, light-protected containers. The hydrochloride salt is hygroscopic; use desiccants and inert atmospheres for long-term storage. Safety protocols include wearing gloves/PPE due to irritant risks (H315/H319) and using fume hoods to avoid inhalation (H335) .
Advanced Research Questions
Q. How do substituents at the 4-position influence conformational dynamics in pyrrolidine derivatives?
- Answer: Bulky substituents like naphthalen-2-ylmethyl restrict pyrrolidine ring puckering, favoring trans-conformations (Cγ-endo). This is validated via NOESY NMR or computational modeling (e.g., DFT). Such rigidity can enhance target binding specificity, as seen in pseudo-proline derivatives .
Q. What methodologies resolve contradictions in purity assessments across different batches?
- Answer: Discrepancies in HPLC purity (e.g., 95% vs. >98%) require orthogonal methods:
- Titration (for hydrochloride content).
- Mass spectrometry (to detect non-UV-active impurities).
- Chiral analysis to rule out stereochemical degradation .
Q. Can this compound act as a catalyst in hydrogen-deuterium (H/D) exchange reactions?
- Answer: Proline derivatives catalyze H/D exchange via enamine intermediates. The 4-substituent’s electron-withdrawing effects (e.g., naphthyl) may enhance acidity at the α-carbon. Testing requires deuterated solvents (D₂O) and monitoring by [1]H/[2]H NMR or mass spectrometry, as demonstrated for trimethylammonium analogs .
Q. How to design assays evaluating its interaction with glutamate receptors?
- Answer: Use radioligand binding assays (e.g., [³H]AMPA) on transfected HEK293 cells expressing ionotropic receptors. Competitive inhibition curves (IC₅₀) and patch-clamp electrophysiology assess functional antagonism. Structural analogs in and suggest potential NMDA/AMPA receptor modulation .
Methodological Tables
Table 1: Key Analytical Methods for Quality Control
| Parameter | Method | Acceptable Criteria | Reference |
|---|---|---|---|
| Purity | HPLC (C18 column) | ≥95% (UV detection at 254 nm) | |
| Stereochemistry | Chiral HPLC | Single enantiomer (ee >99%) | |
| Moisture Content | Karl Fischer Titration | ≤0.5% w/w |
Table 2: Hazard Mitigation Strategies
| Risk (GHS Code) | Mitigation Action | PPE/Equipment |
|---|---|---|
| H315/H319 (Skin/Eye) | Immediate rinsing (15 min water) | Nitrile gloves, goggles |
| H335 (Respiratory) | Use fume hoods, avoid aerosolization | N95 mask, ventilated workspace |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
